N,N'-Bis-trityl-pentane-1,5-diamine
Description
N,N'-Bis-trityl-pentane-1,5-diamine is a synthetic organic compound featuring a pentane-1,5-diamine backbone substituted with two trityl (triphenylmethyl, C₆H₅)₃C) groups at the terminal amine positions. The trityl groups confer significant steric bulk and hydrophobicity, making this compound distinct in applications requiring selective binding or protection of amine functionalities.
Properties
Molecular Formula |
C43H42N2 |
|---|---|
Molecular Weight |
586.8 g/mol |
IUPAC Name |
N,N'-ditritylpentane-1,5-diamine |
InChI |
InChI=1S/C43H42N2/c1-8-22-36(23-9-1)42(37-24-10-2-11-25-37,38-26-12-3-13-27-38)44-34-20-7-21-35-45-43(39-28-14-4-15-29-39,40-30-16-5-17-31-40)41-32-18-6-19-33-41/h1-6,8-19,22-33,44-45H,7,20-21,34-35H2 |
InChI Key |
MUURRXCKVZPVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-trityl-pentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trityl chloride. The general reaction scheme is as follows:
H2N-(CH2)5-NH2+2(C6H5)3CCl→(C6H5)3C-NH-(CH2)5-NH-C(C6H5)3+2HCl
Industrial Production Methods
Industrial production methods for N,N’-Bis-trityl-pentane-1,5-diamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-trityl-pentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form the parent diamine, pentane-1,5-diamine.
Substitution: The trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Pentane-1,5-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-Bis-trityl-pentane-1,5-diamine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis-trityl-pentane-1,5-diamine involves its ability to form stable complexes with various molecules. The trityl groups provide steric hindrance, which can protect the amine groups from unwanted reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N'-Bis-trityl-pentane-1,5-diamine to structurally or functionally related diamines, focusing on molecular properties, synthesis challenges, and applications.
Structural Analogues
Key Differences and Research Findings
Steric Effects and Enzymatic Interactions
- The trityl groups in this compound likely impede binding in enzyme active sites compared to smaller diamines. For instance, N,N'-di-1,2,3,4-tetrahydroacridin-9-yl-pentane-1,5-diamine binds to acetylcholinesterase (AChE) by spanning the gorge between peripheral and active sites, a mechanism less feasible with bulkier trityl substituents .
- In contrast, cadaverine’s linear structure facilitates migrasome formation in retinal pigment epithelial (RPE) cells via TAAR8 activation, a process dependent on minimal steric hindrance .
Synthetic Challenges
- Substituted pentane-1,5-diamines with multiple alkyl groups (e.g., N,N,N',N'-2-pentamethylpentane-1,5-diamine) are synthesized via catalytic amination of 2-methylglutarodinitrile, achieving >75% yields . Trityl-substituted derivatives may require specialized protection-deprotection strategies due to the sensitivity of trityl groups to acidic conditions.
Coordination Chemistry
- Schiff base derivatives like bis(salicylidene)-3-oxapentane-1,5-diamine form stable complexes with lanthanides (e.g., Gd³⁺, Dy³⁺), exhibiting antioxidant and DNA-binding properties . The trityl variant’s steric bulk could hinder such coordination, limiting its utility in metallodrug design.
Thermodynamic and Solubility Properties Trityl-substituted compounds exhibit low solubility in polar solvents due to hydrophobic phenyl rings. This contrasts with N,N′-Bis(2-aminoethyl)-1,5-pentanediamine, which is water-soluble and forms stable Mn(III) complexes for antioxidant applications .
Data Tables
Table 1: Comparative Molecular Properties
| Property | This compound | Cadaverine | N,N,N',N'-2-Pentamethylpentane-1,5-diamine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~600–650 | 102.18 | 200.34 |
| Solubility | Low (nonpolar solvents) | High (H₂O) | Moderate (polar aprotic solvents) |
| Synthetic Yield | Not reported | N/A | 76–78% |
| Biological Activity | Potential enzyme inhibition | Migrasome formation | Catalytic intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
